(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol
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Overview
Description
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The methyl group and hydroxyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated imidazo[1,2-a]pyridine derivative.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
- 2-Methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol |
InChI |
InChI=1S/C9H14N2O/c1-7-5-11-3-2-8(6-12)4-9(11)10-7/h5,8,12H,2-4,6H2,1H3 |
InChI Key |
KQWPEGNXFFZYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCC(CC2=N1)CO |
Origin of Product |
United States |
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